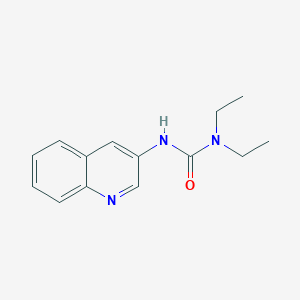

3,3-diethyl-1-(quinolin-3-yl)urea

Description

Significance of Urea (B33335) Functionality in Modern Drug Discovery and Medicinal Chemistry

The urea functional group is a cornerstone in the design of bioactive molecules, prized for its unique structural and electronic properties. nih.govresearchgate.netrsc.orgnih.govresearchgate.net Its ability to act as both a hydrogen bond donor and acceptor allows it to form robust and specific interactions with biological targets such as enzymes and receptors. nih.govnih.gov This capacity for strong and directional hydrogen bonding is a key factor in enhancing the potency and selectivity of drug candidates. nih.gov

Pharmacological Relevance of the Quinoline (B57606) Scaffold in Bioactive Compounds

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of pharmacological activities. tandfonline.comacs.orgnih.govresearchgate.netresearchgate.net This nitrogen-containing heterocyclic system is found in a variety of clinically significant drugs, including antimalarials like quinine (B1679958) and chloroquine (B1663885), as well as antibacterial and anticancer agents. nih.gov

The versatility of the quinoline ring allows for functionalization at multiple positions, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic properties. acs.org Quinoline derivatives have been reported to exhibit a wide array of biological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antiparasitic activities. tandfonline.comacs.orgnih.govresearchgate.netresearchgate.net Its ability to intercalate with DNA and inhibit key enzymes has made it a particularly attractive scaffold for the development of novel therapeutic agents. acs.org

Overview of Quinoline-Urea Hybrid Architectures in Contemporary Research

The strategic fusion of the quinoline scaffold and the urea functionality has given rise to a promising class of hybrid molecules that have garnered significant attention in contemporary research. psu.edunih.gov By combining these two pharmacophorically important moieties, medicinal chemists aim to develop novel compounds with enhanced biological activity and improved drug-like properties.

Recent studies have explored quinoline-urea hybrids for a range of therapeutic applications. For instance, certain quinoline-urea derivatives have been investigated as potential antitubercular agents, demonstrating the synergistic effect of combining these two structural motifs. psu.edu In the realm of oncology, quinoline-urea conjugates have been designed and synthesized as inhibitors of various protein kinases, which are crucial targets in cancer therapy. tandfonline.com The design of these hybrids often involves linking the urea moiety to different positions on the quinoline ring and varying the substituents on the other urea nitrogen to optimize target engagement and cellular activity. The ongoing research in this area highlights the potential of quinoline-urea architectures as a rich source of new therapeutic leads.

Propriétés

IUPAC Name |

1,1-diethyl-3-quinolin-3-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-3-17(4-2)14(18)16-12-9-11-7-5-6-8-13(11)15-10-12/h5-10H,3-4H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHJTFYVMMLJEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC2=CC=CC=C2N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Diethyl 1 Quinolin 3 Yl Urea and Analogues

Strategic Approaches to Urea (B33335) Moiety Formation

The formation of the urea group is a cornerstone of many synthetic sequences in medicinal and materials chemistry. The approach to creating the N,N-disubstituted urea found in the target molecule can range from traditional, well-established methods to more modern, safety-conscious procedures.

Traditional Reagents and Procedures for Urea Synthesis

Historically, the synthesis of ureas has been dominated by methods using highly reactive and hazardous reagents like phosgene (B1210022) and its derivatives, as well as isocyanates. rsc.orgresearchgate.net The most direct route to an unsymmetrical, disubstituted urea, such as 3,3-diethyl-1-(quinolin-3-yl)urea, involves the reaction of a primary amine with an appropriate isocyanate. In this case, 3-aminoquinoline (B160951) would be reacted with diethylcarbamoyl chloride or a related reagent.

Another common method is the reaction of an amine with an isocyanate. commonorganicchemistry.com For the target molecule, this would involve reacting 3-aminoquinoline with diethyl isocyanate. This reaction is typically straightforward, often performed in an inert solvent at room temperature without the need for a catalyst. commonorganicchemistry.com

Phosgene itself, a highly toxic gas, can be used to react with two different amines in a stepwise manner to produce unsymmetrical ureas, but its handling requires specialized equipment and extreme caution. researchgate.net

Development of Safer and More Efficient Methodologies for Urea Formation

Growing environmental and safety concerns have driven the development of safer alternatives to phosgene and isocyanates. rsc.orgresearchgate.net These "phosgene substitutes" are often solid, more stable, and easier to handle reagents that act as carbonylating agents. rsc.org

Key examples of these safer reagents include:

Triphosgene (B27547): A solid, crystalline compound that serves as a safer, easier-to-handle source of phosgene, which is generated in situ. commonorganicchemistry.comacs.orgnih.gov

Carbonyldiimidazole (CDI): A useful alternative that reacts with amines to form ureas. The order of reagent addition is crucial to avoid the formation of symmetrical urea by-products. commonorganicchemistry.com

Di-tert-butyl dicarbonate (B1257347) (Boc₂O): While commonly used for amine protection, it can also be used in urea synthesis. rsc.org

S,S-Dimethyldithiocarbonate: This reagent can be used as a phosgene substitute for the carbonylation of aliphatic amines. organic-chemistry.org

Modern methods also focus on catalytic processes using less hazardous raw materials like carbon dioxide (CO₂) or carbon monoxide (CO), which minimizes the production of saline by-products. rsc.orgresearchgate.net Additionally, methods like the "on-water" reaction of amines with (thio)isocyanates offer a sustainable and chemoselective route to unsymmetrical ureas, simplifying product isolation. organic-chemistry.org A one-pot synthesis from Boc-protected amines using 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) has also been developed for generating various substituted ureas in high yields. organic-chemistry.org

Table 1: Comparison of Traditional vs. Modern Reagents for Urea Synthesis

| Reagent Type | Examples | Key Characteristics |

|---|---|---|

| Traditional | Phosgene, Isocyanates | Highly reactive, often toxic and hazardous, require careful handling. rsc.orgresearchgate.net |

| Safer Phosgene Substitutes | Triphosgene, Carbonyldiimidazole (CDI) | Often solid, easier to handle, generate the reactive species in situ. rsc.orgcommonorganicchemistry.com |

| Catalytic/Green | CO, CO₂, Potassium Isocyanate in water | Utilizes readily available and less hazardous materials, often requires a catalyst, can be performed under milder/greener conditions. rsc.orgresearchgate.netrsc.org |

| One-Pot Systems | Boc-amines with activating agents | Efficient, avoids isolation of intermediates. organic-chemistry.org |

Synthetic Routes to Access Functionalized Quinoline (B57606) Scaffolds

The quinoline ring is a privileged scaffold found in numerous natural products and pharmaceuticals. mdpi.commdpi.com Accessing the key precursor, 3-aminoquinoline, or other appropriately functionalized quinolines is critical for the synthesis of the target molecule.

Classical and Modern Preparations of Quinoline Derivatives

A variety of named reactions form the classical foundation for quinoline synthesis, many of which involve the condensation of anilines with other reagents. scribd.comtubitak.gov.trnih.govjptcp.comrsc.org These include:

Skraup Synthesis: Heating an aniline (B41778) with glycerol, an acid, and an oxidizing agent. scribd.comrsc.org

Doebner-von Miller Reaction: A variation using α,β-unsaturated carbonyl compounds. scribd.comrsc.org

Friedländer Synthesis: Condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a methylene (B1212753) group alpha to a carbonyl. tubitak.gov.trjptcp.com

Combes Synthesis: Reaction of anilines with 1,3-diketones. scribd.comtubitak.gov.tr

While effective, these methods can sometimes lack regiocontrol and require harsh conditions. Modern synthetic chemistry has introduced more sophisticated and efficient methods, often relying on transition-metal catalysis. mdpi.com For example, rhodium-catalyzed annulation of enaminones with anthranils can produce 3-substituted quinolines. mdpi.com Cobalt-catalyzed C-H bond activation has also been employed to synthesize the quinoline skeleton from simple starting materials like acetophenone (B1666503) and aniline. mdpi.com

The direct synthesis of 3-aminoquinolines, the key building block for the title compound, can be challenging. rsc.org Recent advances include rhodium-catalyzed transannulation of 1-sulfonyl-1,2,3-triazoles with 2-aminobenzaldehydes, which provides a direct route to protected 3-aminoquinolines. rsc.org Another approach involves the reaction of 3-hydroxyquinolines with ammonia (B1221849) at elevated temperatures and pressures. google.com

Regioselective Functionalization of the Quinoline Nucleus

Direct functionalization of a pre-formed quinoline ring via C-H activation is a powerful and atom-economical strategy to install substituents at specific positions. mdpi.comrsc.orgrsc.org The regioselectivity of these reactions is often controlled by the choice of catalyst, directing groups, or the inherent reactivity of the quinoline ring.

Functionalization at the C3 position, which is required for the synthesis of 3,3-diethyl-1-(quinolin-3-yl)urea, is an active area of research. researchgate.netresearchgate.net

Iodination: A metal-free method for the regioselective iodination of quinolines at the C3 position using molecular iodine and an oxidant like TBHP has been developed. The resulting 3-iodoquinoline (B1589721) is a versatile intermediate that can be converted to a 3-aminoquinoline via cross-coupling reactions. acs.org

Nickel Catalysis: A nickel-catalyzed method allows for the exclusive C3-H functionalization of quinolines with various electrophiles at room temperature, proceeding through a 1,4-dihydroquinoline (B1252258) intermediate. polyu.edu.hk

N-Oxide Strategy: Using quinoline N-oxides can alter the electronic properties of the ring, often directing functionalization to the C2 or C8 positions. mdpi.comrsc.orgresearchgate.net However, gold-catalyzed C3-H functionalization of quinoline N-oxides with aniline nucleophiles to form C-N bonds has been reported. researchgate.net

Table 2: Selected Methods for C3-Functionalization of Quinolines

| Method | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| Radical Iodination | I₂, TBHP, DCE | Metal-free, scalable, provides 3-iodoquinoline intermediate. | acs.org |

| Nickel-Catalyzed C-H Functionalization | Ni-catalyst, various electrophiles | Exclusive C3 selectivity, room temperature, no directing group needed. | polyu.edu.hk |

| Gold-Catalyzed C-H Functionalization | Au-catalyst, Quinoline N-oxide, Anilines | Redox-neutral, forms C-N bond directly at C3. | researchgate.net |

| Rhodium-Catalyzed Annulation | Rh-catalyst, Enaminones, Anthranils | Builds the quinoline ring with a C3 substituent. | mdpi.com |

Convergent Synthesis of Quinoline-Urea Hybrid Structures

The final assembly of 3,3-diethyl-1-(quinolin-3-yl)urea is achieved through a convergent approach, where the two key fragments—the activated urea precursor and the 3-aminoquinoline—are combined. A common and direct method involves the reaction of 3-aminoquinoline with diethylcarbamoyl chloride in a suitable solvent, likely in the presence of a base to neutralize the HCl by-product.

Alternatively, a two-step, one-pot procedure could be envisioned where 3-aminoquinoline is first reacted with a phosgene equivalent like triphosgene to form an intermediate 3-isocyanatoquinoline. This reactive intermediate is then immediately treated with diethylamine (B46881) to furnish the final product. This strategy is frequently employed in the synthesis of unsymmetrical ureas. acs.org

The synthesis of analogous quinoline-urea hybrids has been reported in the literature, often as part of medicinal chemistry programs. nih.govsapub.orgscirp.org For instance, a series of quinoline-urea-benzothiazole hybrids were synthesized via a three-step sequence where the critical urea-forming step involved an amidation coupling reaction. nih.gov In another example, 1-(quinolin-1-yl)-3-phenylurea derivatives were prepared by reacting an N-amino-quinoline-2-one with phenyl isocyanate. sapub.org These examples underscore the general applicability of reacting a quinoline amine with an isocyanate or a carbamoyl (B1232498) chloride to form the desired urea linkage.

Coupling Strategies for N-Quinolinyl Urea Derivatives

The formation of the urea bond attached to the quinoline nucleus is the critical step in synthesizing 3,3-diethyl-1-(quinolin-3-yl)urea and its analogues. This is typically achieved by reacting a quinoline-based amine with a suitable carbonyl source. The primary precursor for the title compound is 3-aminoquinoline.

Several reliable strategies have been developed for this transformation:

Reaction with Carbamoyl Chlorides or Isocyanates : The most direct method for synthesizing N,N'-disubstituted or trisubstituted ureas involves the reaction of an amine with a corresponding carbamoyl chloride or isocyanate. To produce 3,3-diethyl-1-(quinolin-3-yl)urea, 3-aminoquinoline would be reacted with diethylcarbamoyl chloride in the presence of a base. nih.gov This method is efficient for creating ureas with specific N-alkyl or N-aryl substitutions. Similarly, reacting an amine with an isocyanate is a common pathway to urea derivatives. nih.gov

Use of Phosgene Equivalents : Due to the high toxicity of phosgene, safer alternatives like triphosgene or N,N'-carbonyldiimidazole (CDI) are widely used. nih.gov In a typical CDI-mediated coupling, an amine is first reacted with CDI to form a reactive imidazolyl-carboxamide intermediate. This intermediate is then coupled with a second amine, such as 3-aminoquinoline, to form the final unsymmetrical urea product. This approach avoids harsh conditions and is tolerant of a wide range of functional groups. nih.gov

Curtius Rearrangement : An alternative route involves the Curtius rearrangement, where a carboxylic acid is converted into an acyl azide (B81097), which then rearranges upon heating to form an isocyanate. wikipedia.orgnih.govorganic-chemistry.org For instance, quinoline-3-carboxylic acid can be converted to quinoline-3-carbonyl azide. Thermal decomposition of this azide yields quinoline-3-isocyanate. This highly reactive intermediate can then be trapped with a wide variety of amines, such as diethylamine, to generate the desired urea structure, including 3,3-diethyl-1-(quinolin-3-yl)urea. wikipedia.orgnih.gov This method is particularly useful for creating a library of analogues by varying the amine nucleophile. nih.gov

Transamination of Activated Ureas : A novel strategy involves the transamination of pre-formed, activated ureas. For example, N,N-dimethyl-N'-(hetaryl)ureas can serve as "masked isocyanates." researchgate.netresearchgate.net When heated in the presence of another amine, these compounds can eliminate dimethylamine (B145610) and form a new urea derivative. A quinoline-containing N,N-dimethylurea could thus be reacted with various amines to generate a diverse set of analogues. researchgate.net

| Strategy | Quinoline Precursor | Coupling Partner | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Carbamoyl Chloride Coupling | 3-Aminoquinoline | Diethylcarbamoyl chloride | Base (e.g., Pyridine, Et3N) | N,N,N'-Trisubstituted Urea | nih.gov |

| Isocyanate Addition | 3-Aminoquinoline | Aryl or Alkyl Isocyanate | Inert solvent | N,N'-Disubstituted Urea | nih.gov |

| CDI-Mediated Coupling | 3-Aminoquinoline | Amine + CDI | Two-step, one-pot reaction | Unsymmetrical Urea | nih.gov |

| Curtius Rearrangement | Quinoline-3-carboxylic acid | Acyl azide formation, then amine addition | DPPA or SOCl2/NaN3; Heat; Amine | Unsymmetrical Urea | wikipedia.orgnih.govnih.gov |

| Urea Transamination | N,N-dimethyl-N'-(quinolin-3-yl)urea | Primary or Secondary Amine | Heat, DMF or Chlorobenzene | Unsymmetrical Urea | researchgate.netresearchgate.net |

Synthetic Modifications for Generating Structural Diversity in 3,3-diethyl-1-(quinolin-3-yl)urea Analogues

Generating structural diversity is crucial for drug discovery and the development of structure-activity relationships. For analogues of 3,3-diethyl-1-(quinolin-3-yl)urea, modifications can be introduced at two primary sites: the quinoline ring and the urea substituents.

Modification of the Quinoline Scaffold : A wide array of analogues can be synthesized by starting with substituted 3-aminoquinolines. There are numerous established methods for synthesizing quinoline rings, such as the Skraup, Friedländer, and Combes reactions, which allow for the incorporation of various substituents (e.g., methoxy, chloro, methyl) onto the benzene (B151609) portion of the quinoline core. jptcp.comresearchgate.nettandfonline.com For example, starting with 6-chloro-3-aminoquinoline or 8-methoxy-3-aminoquinoline in any of the coupling strategies described above would yield the corresponding 1-(6-chloroquinolin-3-yl)- or 1-(8-methoxyquinolin-3-yl)-urea derivatives. This allows for systematic exploration of how substituents on the quinoline ring affect the compound's properties.

Modification of the Urea Substituents : The diversity of the urea portion of the molecule is readily achieved by varying the coupling partner used with 3-aminoquinoline or its synthetic equivalents.

Varying the Amine/Isocyanate : The most straightforward approach is to use different amines or isocyanates. Instead of diethylamine, one could use other secondary amines like piperidine (B6355638) or morpholine, or various primary amines (anilines, benzylamines) to create a vast library of N'-substituted or N',N'-disubstituted quinolinyl ureas. mdpi.comorganic-chemistry.orgrsc.org For instance, reacting 3-aminoquinoline with phenyl isocyanate would yield 1-phenyl-3-(quinolin-3-yl)urea.

Sequential Synthesis : For unsymmetrical ureas, multi-step procedures provide extensive flexibility. As described, 3-aminoquinoline can be treated with phosgene equivalents like phenyl chloroformate to form an intermediate carbamate (B1207046). nih.gov This carbamate can then be reacted with a diverse range of primary or secondary amines to produce a library of trisubstituted ureas with varied substitution patterns. researchgate.net This method offers precise control over the substituents on both nitrogen atoms of the urea moiety.

| Modification Strategy | Variable Component 1 (Quinoline) | Variable Component 2 (Urea) | Resulting Analogue Class | Reference Example |

|---|---|---|---|---|

| Quinoline Ring Substitution | Substituted 3-Aminoquinoline (e.g., 6-chloro, 8-methoxy) | Diethylcarbamoyl chloride | Substituted 3,3-diethyl-1-(quinolin-3-yl)ureas | jptcp.comresearchgate.net |

| Urea N'-Substitution (Disubstituted) | 3-Aminoquinoline | Varied Isocyanates (e.g., phenyl isocyanate, methyl isocyanate) | 1-Aryl/Alkyl-3-(quinolin-3-yl)ureas | nih.gov |

| Urea N',N'-Substitution (Trisubstituted) | 3-Aminoquinoline | Varied Carbamoyl Chlorides (e.g., dimethylcarbamoyl chloride) | 1-(Quinolin-3-yl)-3,3-dialkyl/diaryl ureas | nih.gov |

| Urea N'-Substitution via Curtius | Quinoline-3-carbonyl azide | Varied Amines (e.g., aniline, piperidine) | Diverse N'-substituted (quinolin-3-yl)ureas | nih.govnih.gov |

| Complex Hybrids | Substituted 4-Aminoquinoline | Benzothiazole-urea precursors | Quinoline-urea-benzothiazole hybrids | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization of 3,3 Diethyl 1 Quinolin 3 Yl Urea

Comprehensive Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the molecular structure of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local electronic environment of atomic nuclei, while Infrared (IR) spectroscopy identifies characteristic functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For 3,3-diethyl-1-(quinolin-3-yl)urea, both ¹H and ¹³C NMR spectra would provide definitive evidence of its structure.

Based on analogous quinoline (B57606) derivatives, the ¹H NMR spectrum is expected to show a series of signals in the aromatic region, characteristic of the quinoline ring system. The protons on the quinoline ring are anticipated to appear as multiplets in the range of δ 7.0-9.0 ppm. uncw.edursc.orgtsijournals.com The exact chemical shifts and coupling patterns would be influenced by the substitution pattern. The proton of the N-H group is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

The diethylamino group would be characterized by a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom are expected to resonate as a quartet around δ 3.0-3.5 ppm, while the terminal methyl protons (-CH₃) would likely appear as a triplet around δ 1.0-1.5 ppm.

The ¹³C NMR spectrum would complement the proton data. The quinoline ring would exhibit a set of signals in the aromatic region, typically between δ 120-150 ppm. rsc.orgtsijournals.com The carbonyl carbon of the urea (B33335) group is expected to have a characteristic chemical shift in the range of δ 155-165 ppm. The carbons of the ethyl groups would appear in the aliphatic region, with the methylene carbons resonating at approximately δ 40-45 ppm and the methyl carbons at around δ 13-16 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 3,3-diethyl-1-(quinolin-3-yl)urea

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Quinoline-H | 7.0 - 9.0 | Multiplets |

| Urea-NH | Variable | Broad Singlet |

| -CH₂- (ethyl) | 3.0 - 3.5 | Quartet |

| -CH₃ (ethyl) | 1.0 - 1.5 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for 3,3-diethyl-1-(quinolin-3-yl)urea

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Quinoline-C | 120 - 150 |

| C=O (urea) | 155 - 165 |

| -CH₂- (ethyl) | 40 - 45 |

| -CH₃ (ethyl) | 13 - 16 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of 3,3-diethyl-1-(quinolin-3-yl)urea would be dominated by absorptions corresponding to the N-H, C=O, and C-N bonds of the urea moiety, as well as vibrations from the quinoline ring.

A prominent absorption band is expected in the region of 3200-3400 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amine in the urea group. cdnsciencepub.com The carbonyl (C=O) stretching vibration of the urea is a strong and characteristic band, anticipated to appear in the range of 1630-1680 cm⁻¹. mdpi.comresearchgate.net The exact position of this band can be influenced by hydrogen bonding. The C-N stretching vibrations of the urea and the quinoline ring are expected to be observed in the fingerprint region, typically between 1200 and 1400 cm⁻¹. Aromatic C-H stretching vibrations from the quinoline ring would likely be seen above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for 3,3-diethyl-1-(quinolin-3-yl)urea

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (urea) | 3200 - 3400 | Medium-Strong |

| C-H Stretch (aromatic) | > 3000 | Medium-Weak |

| C=O Stretch (urea) | 1630 - 1680 | Strong |

| C=C Stretch (aromatic) | 1400 - 1600 | Medium |

| C-N Stretch | 1200 - 1400 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. The molecular formula of 3,3-diethyl-1-(quinolin-3-yl)urea is C₁₄H₁₇N₃O, which corresponds to a molecular weight of 243.31 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 243.

The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the urea group. Common fragmentation pathways could include the loss of the diethylamino group, leading to a fragment ion corresponding to the quinolin-3-yl isocyanate cation. Another possible fragmentation could be the cleavage of the bond between the quinoline ring and the urea nitrogen. Analysis of the mass spectrum of N,N'-diethylurea shows characteristic fragments resulting from the loss of ethyl and amino groups, and similar fragmentation patterns can be anticipated for the target molecule. nist.gov

Table 4: Predicted Mass Spectrometry Data for 3,3-diethyl-1-(quinolin-3-yl)urea

| Data Point | Predicted Value |

|---|---|

| Molecular Formula | C₁₄H₁₇N₃O |

| Molecular Weight | 243.31 g/mol |

| [M]⁺ Peak (m/z) | 243 |

X-ray Diffraction Studies for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides unparalleled insight into the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for 3,3-diethyl-1-(quinolin-3-yl)urea has not been reported, analysis of the crystal structure of a closely related compound, 1,3-di(quinolin-3-yl)urea, offers valuable predictive information. researchgate.net

In the solid state, 3,3-diethyl-1-(quinolin-3-yl)urea is expected to adopt a conformation that maximizes hydrogen bonding and minimizes steric hindrance. The urea moiety provides both a hydrogen bond donor (the N-H group) and an acceptor (the C=O group). It is likely that intermolecular hydrogen bonds of the N-H···O=C type would be a dominant feature in the crystal packing, forming chains or dimeric motifs. nih.gov

The quinoline ring, being a large, planar aromatic system, may participate in π-π stacking interactions with adjacent quinoline rings, further stabilizing the crystal lattice. The dihedral angle between the plane of the quinoline ring and the plane of the urea group will be a key conformational parameter. The diethyl groups will adopt a conformation to minimize steric clashes with the rest of the molecule and neighboring molecules in the crystal.

Table 5: Predicted Crystallographic Parameters for 3,3-diethyl-1-(quinolin-3-yl)urea (based on analogy)

| Parameter | Predicted Feature |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Key Intermolecular Interactions | N-H···O=C hydrogen bonds, π-π stacking |

| Conformation | Non-planar arrangement between quinoline and urea moieties |

Computational and Theoretical Investigations of 3,3 Diethyl 1 Quinolin 3 Yl Urea and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the forefront of modern chemical research, allowing for the elucidation of molecular properties that are often difficult or impossible to determine experimentally. For 3,3-diethyl-1-(quinolin-3-yl)urea, these methods can predict its three-dimensional structure, electronic characteristics, and the sites most susceptible to chemical reactions.

Density Functional Theory (DFT) Studies on Optimized Molecular Geometry

Table 1: Hypothetical Optimized Geometrical Parameters for 3,3-diethyl-1-(quinolin-3-yl)urea calculated using DFT

| Parameter | Bond/Angle | Value |

| Bond Length | C(carbonyl)-N(urea) | ~1.37 Å |

| C(carbonyl)=O | ~1.25 Å | |

| N(urea)-C(quinoline) | ~1.40 Å | |

| C-C (quinoline ring) | ~1.39 - 1.42 Å | |

| C-N (quinoline ring) | ~1.32 - 1.38 Å | |

| N-C (ethyl) | ~1.47 Å | |

| C-C (ethyl) | ~1.54 Å | |

| Bond Angle | N-C-N (urea) | ~118° |

| O=C-N (urea) | ~121° | |

| C(quinoline)-N-C(carbonyl) | ~125° | |

| Dihedral Angle | C(quinoline)-N-C(carbonyl)-O | ~175° |

Note: These values are hypothetical and based on typical bond lengths and angles for similar structures found in the literature. Actual values would require specific DFT calculations for this molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Electronic Properties

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic properties and chemical reactivity. nih.govtandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govrsc.org For 3,3-diethyl-1-(quinolin-3-yl)urea, the HOMO is expected to be localized primarily on the electron-rich quinoline (B57606) ring and the urea (B33335) moiety, while the LUMO would likely be distributed over the quinoline system. chalcogen.ro Various global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors for 3,3-diethyl-1-(quinolin-3-yl)urea

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 |

| Energy Gap | ΔE | 4.4 |

| Ionization Potential | IP | 6.2 |

| Electron Affinity | EA | 1.8 |

| Electronegativity | χ | 4.0 |

| Chemical Hardness | η | 2.2 |

| Chemical Softness | S | 0.227 |

| Electrophilicity Index | ω | 3.64 |

Note: These values are hypothetical and serve as an illustration based on data for related quinoline and urea derivatives. nih.govnih.gov

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. materials.internationalnih.gov The MEP map displays different potential values on the molecule's surface using a color spectrum. materials.international Regions of negative potential (typically colored red and yellow) indicate electron-rich areas, which are prone to electrophilic attack. materials.international Conversely, regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. materials.international For 3,3-diethyl-1-(quinolin-3-yl)urea, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the quinoline ring, highlighting these as potential hydrogen bond acceptors and sites for electrophilic interaction. researchgate.netresearchgate.net Positive potential would be expected around the N-H proton of the urea group, indicating its role as a hydrogen bond donor. materials.international

Fukui Reactivity Descriptor Analysis

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites within a molecule. materials.internationalresearchgate.net These descriptors are derived from the change in electron density at a specific point in the molecule upon the addition or removal of an electron. researchgate.net The Fukui function, ƒ(r), can be used to predict the most likely sites for nucleophilic attack (where ƒ+(r) is large), electrophilic attack (where ƒ-(r) is large), and radical attack (where ƒ0(r) is large). researchgate.net For 3,3-diethyl-1-(quinolin-3-yl)urea, this analysis would pinpoint specific atoms on the quinoline ring and the urea moiety that are most reactive, complementing the qualitative information provided by the MEP map. materials.internationalresearchgate.net

Molecular Modeling and Dynamics Simulations in Ligand-Target Interactions

Understanding how a molecule interacts with biological targets is fundamental in drug discovery and design. nih.gov Molecular modeling and dynamics simulations are computational techniques that can predict and analyze these interactions at an atomic level.

Molecular Docking Studies for Predicting Binding Affinities and Orientations with Biological Targets

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netbohrium.com This technique is widely used to predict the binding mode and affinity of a small molecule ligand, such as 3,3-diethyl-1-(quinolin-3-yl)urea, to the active site of a biological target, typically a protein. nih.govekb.eg The docking process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then scoring them based on their energetic favorability. ekb.eg For 3,3-diethyl-1-(quinolin-3-yl)urea, docking studies could be performed against various enzymes or receptors where quinoline or urea derivatives have shown activity. researchgate.netnih.gov The results would reveal potential hydrogen bonding interactions involving the urea's N-H and carbonyl groups, as well as π-π stacking or hydrophobic interactions involving the quinoline ring. ekb.eg These predicted interactions are crucial for understanding the potential biological activity of the compound and for guiding the design of more potent derivatives.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These simulations provide valuable insights into the conformational flexibility of ligands and the stability of protein-ligand complexes, which are crucial for understanding their mechanism of action.

For quinoline-urea derivatives, MD simulations have been instrumental in elucidating their conformational preferences and the stability of their interactions with various biological targets. For instance, MD simulations of quinoline-imidazole hybrids have been used to assess the stability of the ligand within the binding pocket of target enzymes. Analysis of the root-mean-square deviation (RMSD) of the protein backbone and the ligand throughout the simulation provides a measure of the complex's stability. A stable RMSD for both the protein and the ligand suggests a stable binding mode. tandfonline.com

The conformational landscape of urea derivatives is influenced by the substitution pattern on the nitrogen atoms. The urea functionality can adopt different conformations, such as trans,trans or cis,cis, which can significantly impact its ability to form hydrogen bonds and interact with target proteins. nih.gov MD simulations can explore these conformational possibilities and identify the most energetically favorable and biologically relevant conformations of 3,3-diethyl-1-(quinolin-3-yl)urea and its analogs.

Table 1: Representative Data from Molecular Dynamics Simulations of Quinoline Derivatives

| Compound/Complex | Simulation Time (ns) | Average RMSD (Protein) (Å) | Average RMSD (Ligand) (Å) | Key Interacting Residues |

| Quinoline-imidazole hybrid 6g in 4TZK | 100 | ~1.5 | ~1.0 | GLY 96, SER 94, ALA 198 |

| Quinoline-urea-benzothiazole hybrid 5b with P. falciparum DHODH | 100 | Stable | Stable | Not specified |

| Quinoline derivative 5 with SARS-CoV-2 Mpro | Not specified | Stable | Stable | Glu166, Gln189 |

Note: The data presented in this table is derived from studies on various quinoline derivatives and is intended to be representative of the types of analyses performed for this class of compounds.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Drug Design Optimization

The success of a drug candidate is highly dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction has become an indispensable tool in modern drug discovery, allowing for the early identification of compounds with potentially poor pharmacokinetic profiles, thus reducing the time and cost of drug development.

For quinoline-urea derivatives, various computational models are used to predict their ADME properties. These predictions are often based on the physicochemical properties of the molecule, such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are often evaluated against established guidelines like Lipinski's Rule of Five and Veber's rules to assess their drug-likeness and potential for oral bioavailability.

Studies on quinoline-urea-benzothiazole hybrids have shown that the majority of these compounds exhibit drug-like properties with a low likelihood of cardiotoxicity. nih.gov Similarly, in silico ADME profiling of other quinoline derivatives has demonstrated favorable absorption and distribution parameters for many of the tested compounds. mdpi.com Predictions of properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes are crucial for optimizing the pharmacokinetic profile of new drug candidates. For example, predicting whether a compound is a substrate or inhibitor of CYP enzymes like CYP2D6 can help anticipate potential drug-drug interactions. sciforschenonline.org

Table 2: Predicted ADME Properties of Representative Quinoline-Urea Derivatives

| Compound | Molecular Weight ( g/mol ) | logP | TPSA (Ų) | Human Intestinal Absorption (%) | BBB Permeability | CYP2D6 Inhibitor |

| Quinoline-urea-benzothiazole hybrid 6u | >500 | >5 | >90 | High | Low | No |

| Quinoline-imidazole hybrid 6g | >500 | >5 | >90 | High | Low | Not specified |

| Generic Quinoline Imine | <500 | <5 | <140 | Good | Medium to Moderate | No |

Note: The data in this table is generalized from various studies on quinoline-urea hybrids and serves as an illustrative example of predicted ADME parameters.

Structure-Based Drug Design Principles Applied to Quinoline-Urea Hybrid Compounds

Structure-based drug design (SBDD) relies on the three-dimensional structural information of the biological target to design and optimize ligands. This approach has been successfully applied to the development of quinoline-urea hybrid compounds as inhibitors of various enzymes and receptors.

The core principle of SBDD involves identifying key interactions between a ligand and its target protein through techniques like X-ray crystallography or homology modeling. Once the binding mode is understood, medicinal chemists can design new molecules with improved affinity and selectivity. The urea moiety in these hybrids is a versatile linker that can form crucial hydrogen bonds with the protein backbone, a common feature observed in many kinase inhibitors. srce.hr

The design of novel quinoline-urea derivatives often involves a pharmacophore hybridization approach, where structural motifs from different known active compounds are combined to create a new hybrid molecule with potentially enhanced activity. nih.gov For example, the quinoline nucleus, known for its presence in many bioactive compounds, can be linked via a urea spacer to other pharmacophoric groups to target specific enzymes. nih.govsrce.hr

Molecular docking studies are a cornerstone of SBDD, used to predict the binding orientation and affinity of a ligand to its target. These studies have been extensively used to guide the synthesis of new quinoline-urea derivatives. nih.gov By analyzing the docking poses, researchers can identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. This information is then used to propose modifications to the ligand structure to enhance these interactions and improve its potency and selectivity. The design of chloroquine (B1663885) urea derivatives, for instance, was guided by the rationale that the urea motif is crucial in several kinase inhibitors. srce.hr

Investigation of Structure Activity Relationships Sar in 3,3 Diethyl 1 Quinolin 3 Yl Urea Derivatives

Impact of Diethyl Substitution on the Urea (B33335) Moiety on Bioactivity Profiles

The substitution on the nitrogen atoms of the urea moiety is a critical determinant of the conformational preferences and, consequently, the biological activity of urea derivatives. nih.gov In the case of 3,3-diethyl-1-(quinolin-3-yl)urea, the presence of two ethyl groups on one of the urea nitrogens significantly influences its three-dimensional structure and interactions with biological targets.

Research on various urea-based compounds has demonstrated that the size and nature of the substituents on the urea nitrogens can drastically alter their bioactivity. For instance, in a series of anti-tuberculosis agents, bulky alkyl and aryl substituted ureas were found to be favorable for maximal activity. researchgate.net This suggests that the diethyl groups in 3,3-diethyl-1-(quinolin-3-yl)urea likely play a role in optimizing the compound's fit within the binding pocket of its target protein.

Role of the Quinolin-3-yl Moiety in Molecular Recognition and Biological Activity

The quinoline (B57606) ring is a privileged scaffold in medicinal chemistry, found in numerous drugs with a wide range of pharmacological activities, including anticancer, antimalarial, and antibacterial properties. nih.govrsc.org Its presence in 3,3-diethyl-1-(quinolin-3-yl)urea is crucial for its biological effects, likely through direct interactions with the target molecule.

The quinoline moiety can participate in various non-covalent interactions, such as hydrogen bonding, and π-π stacking, which are essential for molecular recognition. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the aromatic system can engage in stacking interactions with aromatic amino acid residues in a protein's binding site. The position of the urea linkage at the 3-position of the quinoline ring is also significant, as it dictates the spatial orientation of the diethylurea group relative to the quinoline core.

Studies on other quinoline-containing compounds have emphasized the importance of the quinoline backbone for biological activity. nih.gov For example, in a series of carbonic anhydrase inhibitors, the quinoline moiety was identified as a key contributor to their inhibitory potency. nih.gov Similarly, in the context of 3,3-diethyl-1-(quinolin-3-yl)urea, the quinolin-3-yl group is expected to be a primary determinant of its molecular recognition and subsequent biological response.

Influence of Conformational Preferences of the Urea Linkage on Ligand-Target Interactions

The urea functional group has a degree of conformational restriction due to resonance, which results in a planar or near-planar arrangement of the atoms involved. nih.gov The specific conformation adopted by the urea linkage in 3,3-diethyl-1-(quinolin-3-yl)urea is critical for its interaction with its biological target. The relative orientation of the quinoline ring and the diethyl-substituted nitrogen is dictated by the torsional angles around the C-N bonds of the urea bridge.

The planarity of the urea moiety can be influenced by the substituents on the nitrogen atoms. nih.gov The diethyl groups in 3,3-diethyl-1-(quinolin-3-yl)urea can introduce steric hindrance that may favor a particular conformation to minimize steric strain. This preferred conformation, in turn, will determine how the molecule presents its key interacting groups, such as hydrogen bond donors and acceptors, to the binding site of a target protein.

X-ray crystallography and NMR studies on various substituted ureas have provided insights into their conformational preferences in both the solid state and in solution. nih.gov These studies have shown that N,N'-diaryl ureas generally adopt a trans,trans conformation, which allows for favorable intramolecular and intermolecular interactions. nih.gov The specific conformational preferences of 3,3-diethyl-1-(quinolin-3-yl)urea would need to be determined through similar experimental or computational methods to fully understand its ligand-target interactions.

Systematic Substitution Studies on the Quinoline Ring and their Pharmacological Consequences

Systematic substitution on the quinoline ring of 3,3-diethyl-1-(quinolin-3-yl)urea would be a logical step in optimizing its pharmacological profile. The introduction of various functional groups at different positions of the quinoline nucleus can modulate its electronic properties, lipophilicity, and steric profile, thereby influencing its potency, selectivity, and pharmacokinetic properties.

For example, the addition of electron-withdrawing or electron-donating groups can alter the pKa of the quinoline nitrogen and affect its ability to form hydrogen bonds. nih.gov Introducing bulky substituents could enhance van der Waals interactions or, conversely, create steric clashes within the binding pocket.

Numerous studies on other quinoline derivatives have demonstrated the profound impact of substitution on their biological activity. For instance, in a series of antiviral compounds, varying the alkyl chain length and introducing a halogen at the 7th position of the quinoline ring led to significant changes in potency. nih.gov Similarly, in a study of quinoline-based anticancer agents, the introduction of different functional groups on the quinoline scaffold was shown to improve their biological activities. nih.gov

A systematic SAR study on the quinoline ring of 3,3-diethyl-1-(quinolin-3-yl)urea would likely involve the synthesis and evaluation of a library of analogs with diverse substituents.

Table 1: Hypothetical Substitution Studies on the Quinoline Ring

| Position of Substitution | Substituent (R) | Expected Effect on Bioactivity |

| 6 | Methoxy (-OCH3) | May increase electron density and potential for hydrogen bonding. |

| 7 | Chloro (-Cl) | Can increase lipophilicity and potentially enhance binding affinity. |

| 8 | Methyl (-CH3) | Could provide favorable steric interactions within a hydrophobic pocket. |

| 2 | Phenyl (-C6H5) | May introduce additional π-stacking interactions. |

Bioisosteric Replacements within the 3,3-diethyl-1-(quinolin-3-yl)urea Scaffold

Bioisosteric replacement is a widely used strategy in drug design to optimize lead compounds by replacing a functional group with another that has similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. researchgate.net Within the 3,3-diethyl-1-(quinolin-3-yl)urea scaffold, several bioisosteric replacements could be explored.

One potential area for bioisosteric replacement is the urea moiety itself. Amides and carbamates are common bioisosteres for ureas and have been successfully employed in the development of various bioactive compounds. tandfonline.com Replacing the urea with a thiourea (B124793) group is another possibility, which would alter the hydrogen bonding capacity and electronic properties of the linker.

Finally, the diethyl groups could be replaced with other alkyl groups or incorporated into a cyclic structure, such as a pyrrolidine (B122466) or piperidine (B6355638) ring. This would alter the steric bulk and conformational flexibility of this part of the molecule, which could have a significant impact on its biological activity.

Table 2: Potential Bioisosteric Replacements

| Original Moiety | Bioisosteric Replacement | Rationale |

| Urea | Thiourea | Alters hydrogen bonding and electronic properties. |

| Urea | Amide/Carbamate (B1207046) | Modifies hydrogen bonding and metabolic stability. tandfonline.com |

| Quinoline | Quinoxaline | Maintains bicyclic aromatic scaffold with different nitrogen placement. nih.gov |

| Quinoline | Quinazoline | Offers an alternative bicyclic heteroaromatic core. nih.gov |

| Diethylamino | Pyrrolidin-1-yl | Introduces a cyclic constraint, reducing conformational flexibility. |

Advanced Applications and Future Research Directions for Quinoline Urea Compounds

Design of Novel Bioactive Scaffolds based on the 3,3-diethyl-1-(quinolin-3-yl)urea Template

The quinoline (B57606) nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. ekb.egorientjchem.org Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ekb.egorientjchem.orgresearchgate.nettandfonline.com The urea (B33335) functionality is equally important in drug design, primarily due to its capacity to form stable, directional hydrogen bonds with biological targets, thereby anchoring a molecule in a protein's binding site. nih.gov

The 3,3-diethyl-1-(quinolin-3-yl)urea template strategically combines these two pharmacophores. This hybrid structure offers several advantages for the design of new bioactive molecules:

Modularity: The scaffold can be systematically modified at multiple positions. The quinoline ring allows for substitutions to fine-tune electronic properties and steric interactions, while the diethyl groups on the urea can be replaced with other alkyl or aryl substituents to explore different binding pockets.

Hydrogen Bonding: The N-H proton of the urea group acts as a potent hydrogen bond donor, a critical interaction for binding to many enzymes and receptors. nih.gov

Structural Rigidity and Flexibility: The rigid quinoline system provides a defined orientation for presenting substituents, while the rotatable bonds of the urea linker allow for conformational adaptability to fit various target sites.

Research has already demonstrated the success of hybridizing quinoline and urea moieties. For instance, a series of quinoline-urea-benzothiazole hybrids were synthesized and showed promising antitubercular activity, highlighting the synergistic potential of combining these scaffolds. nih.gov Similarly, diarylurea derivatives incorporating a quinoline ring have been investigated as potent kinase inhibitors. mdpi.com The 3,3-diethyl-1-(quinolin-3-yl)urea framework represents a valuable starting point for creating next-generation therapeutic agents by leveraging these established principles.

Table 1: Examples of Bioactive Quinoline-Urea Based Scaffolds

| Compound Class | Target/Activity | Key Structural Features | Reference |

|---|---|---|---|

| Quinoline-Urea-Benzothiazole Hybrids | Antitubercular (Mycobacterium tuberculosis) | Combination of quinoline, urea, and benzothiazole (B30560) scaffolds. | nih.gov |

| Diarylurea Quinoline Derivatives | C-Raf Kinase Inhibition | 4-chloro-3-(trifluoromethyl)phenylurea moiety attached to a quinoline core. | mdpi.com |

Integration into Combinatorial Chemistry Libraries for High-Throughput Screening

Combinatorial chemistry, coupled with high-throughput screening (HTS), is a cornerstone of modern drug discovery, enabling the rapid synthesis and evaluation of thousands of compounds. The 3,3-diethyl-1-(quinolin-3-yl)urea scaffold is exceptionally well-suited for this approach. Its synthesis from precursors like 3-aminoquinoline (B160951) allows for the facile introduction of diversity at multiple points, generating large libraries of analogues. psu.edu

The process would involve:

Library Design: Creating a virtual library of analogues by varying substituents on both the quinoline ring and the urea nitrogen atoms.

Parallel Synthesis: Employing automated or semi-automated synthesis techniques to produce a physical library of the designed compounds.

High-Throughput Screening: Testing the library against a wide array of biological targets, such as enzymes, receptors, or whole cells, to identify "hits."

This strategy has proven effective for related quinoline-urea compounds. For example, HTS led to the discovery of a urea-containing quinoline derivative as a potent antagonist of the transient receptor potential vanilloid 1 (TRPV1), a target for pain therapeutics. nih.gov Another HTS campaign identified a quinoline-based scaffold as an inhibitor of the mTOR kinase. mdpi.com Integrating derivatives of 3,3-diethyl-1-(quinolin-3-yl)urea into such screening libraries could accelerate the discovery of novel leads for a multitude of diseases.

Exploration as Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, allowing researchers to study its function in a cellular or organismal context. The 3,3-diethyl-1-(quinolin-3-yl)urea structure possesses inherent features that make it an attractive candidate for development into a chemical probe.

The quinoline ring system is intrinsically fluorescent, a property that can be harnessed for imaging applications. By modifying the scaffold, it is possible to create probes that:

Report on Target Engagement: A change in the fluorescence signal (e.g., intensity, wavelength, or lifetime) upon the probe binding to its target protein could confirm engagement within a living cell.

Visualize Biological Processes: Probes could be used to track the localization and dynamics of a target protein or to monitor enzymatic activity in real-time.

Quinoline-based compounds have already been explored for such purposes. Quinoline derivatives have been used to inhibit and study various enzymes, including DNA methyltransferases and polymerases. biorxiv.org Furthermore, quinoline-functionalized amide receptors have been investigated as fluorescent sensors for anions. tandfonline.com By attaching reporter groups or leveraging the native fluorescence of the quinoline core, analogues of 3,3-diethyl-1-(quinolin-3-yl)urea could be developed into sophisticated tools for chemical biology, shedding light on complex biological systems.

Development of 3,3-diethyl-1-(quinolin-3-yl)urea Analogues as Components in Multi-Target Ligands

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. Multi-target ligands, single molecules designed to interact with several key targets simultaneously, represent a promising therapeutic strategy to improve efficacy and overcome drug resistance. nih.govtandfonline.com

The aryl urea scaffold is considered an excellent platform for designing multi-target inhibitors. nih.gov The 3,3-diethyl-1-(quinolin-3-yl)urea structure is a prime candidate for this approach. By strategically designing analogues, it is conceivable to create compounds that inhibit multiple, distinct targets. For example, researchers have successfully designed quinazoline-tethered phenyl ureas as triple inhibitors targeting EGFR, COX-2, and 15-LOX for anticancer and anti-inflammatory applications. tandfonline.com Other work has focused on designing 3-aryl-quinoline derivatives to co-target the estrogen receptor (ERα) and VEGFR-2. researchgate.net

Building on this precedent, analogues of 3,3-diethyl-1-(quinolin-3-yl)urea could be rationally designed to simultaneously modulate targets such as:

Multiple protein kinases involved in cancer signaling.

A combination of targets in the tumor microenvironment, such as VEGFR-2 and PD-L1. nih.gov

Different enzymes or receptors implicated in a single disease pathway.

This approach could lead to the development of more effective and robust medicines with potentially lower incidences of resistance.

Potential in Supramolecular Chemistry, including Anion Recognition

Supramolecular chemistry focuses on the study of systems held together by non-covalent interactions. Anion recognition is a significant area within this field due to the crucial roles anions play in biological and environmental systems. psu.edu The 3,3-diethyl-1-(quinolin-3-yl)urea molecule is intrinsically equipped for anion recognition.

Urea as a Binding Motif: The urea group is a powerful and well-studied anion-binding motif, capable of forming two strong hydrogen bonds with an anionic guest through its N-H groups. psu.edunih.gov

Quinoline's Role: The quinoline moiety can participate in binding through weaker C-H···anion interactions and, if protonated, the quinoline nitrogen can provide an additional, strong electrostatic binding site. nih.govresearchgate.net

Studies on related quinoline-urea compounds have validated this potential. A dipodal bis-urea receptor based on 8-aminoquinoline (B160924) was shown to bind various anions, with a notable selectivity for hydrogen sulfate. nih.govresearchgate.net The binding was driven primarily by hydrogen bonding interactions. nih.govresearchgate.net DFT calculations confirmed that anions are bound within a cleft formed by the receptor. nih.govresearchgate.net The study of 1,3-di(quinolin-3-yl)urea further underscores the ability of this class of compounds to form multiple hydrogen bonds. psu.edu

Future research could explore the specific anion binding properties of 3,3-diethyl-1-(quinolin-3-yl)urea and its derivatives, potentially leading to the development of selective sensors or transporters for environmentally or biologically important anions.

Table 2: Anion Binding Data for a Quinoline-Based Bis-Urea Receptor

| Anion Guest | Binding Constant (K / M⁻¹) in DMSO | Stoichiometry (Host:Guest) | Reference |

|---|---|---|---|

| Hydrogen Sulfate (HSO₄⁻) | 9840 | 1:1 | researchgate.net |

| Dihydrogen Phosphate (H₂PO₄⁻) | 2670 | 1:1 | researchgate.net |

| Fluoride (F⁻) | 1630 | 1:1 | researchgate.net |

Exploration in Materials Science, including Organocatalysis and Nonlinear Optical Applications

The unique electronic and structural properties of the 3,3-diethyl-1-(quinolin-3-yl)urea scaffold also make it a candidate for applications in materials science.

Organocatalysis: Both quinoline and urea moieties are used in organocatalysis. nih.govresearchgate.net The quinoline nitrogen is a Lewis base, while the urea group can act as a hydrogen-bond donor to activate substrates. A molecule like 3,3-diethyl-1-(quinolin-3-yl)urea could function as a bifunctional catalyst, where both parts of the molecule participate synergistically in a chemical transformation. Chiral versions of quinoline ligands are widely used in asymmetric catalysis, suggesting that chiral derivatives of this scaffold could be developed for stereoselective reactions. researchgate.net

Nonlinear Optical (NLO) Applications: NLO materials are crucial for technologies like optical data storage and signal processing. mdpi.com A common design for organic NLO molecules is a D-π-A structure, where an electron donor (D) and an electron acceptor (A) are linked by a π-conjugated system. mdpi.com Quinoline is often used as an electron-accepting moiety in NLO materials due to its electron-transporting capabilities and high stability. mdpi.comrsc.org The 3,3-diethyl-1-(quinolin-3-yl)urea structure can be viewed as a D-π-A system, with the diethylamino group (part of the urea) acting as a donor and the quinoline ring as the acceptor. Theoretical studies on similar quinoline-carbazole systems have shown that they possess significantly higher NLO properties than the reference material, urea. rsc.orgresearchgate.net Future work could involve theoretical (e.g., DFT) and experimental validation of the NLO properties of 3,3-diethyl-1-(quinolin-3-yl)urea and its derivatives, potentially opening doors to new optoelectronic devices.

Table of Mentioned Compounds

| Compound Name |

|---|

| 3,3-diethyl-1-(quinolin-3-yl)urea |

| 1,3-di(quinolin-3-yl)urea |

| N-isoquinolin-5-yl-N'-(4-trifluoromethylbenzyl)urea |

| Sorafenib |

| Bedaquiline |

| SGI-1027 |

Q & A

Q. What are the common synthetic routes for 3,3-diethyl-1-(quinolin-3-yl)urea, and what factors influence reaction yields?

Methodological Answer: Synthesis typically involves coupling quinolin-3-amine with diethylcarbamoyl chloride or via isocyanate-amine reactions. Key steps include:

Q. How is the molecular structure of 3,3-diethyl-1-(quinolin-3-yl)urea characterized?

Methodological Answer:

- NMR spectroscopy :

- Mass spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 285.2 (calculated: 285.3) .

- X-ray crystallography : Resolves dihedral angles between quinoline and urea moieties (e.g., ~75°), critical for conformational analysis .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on quinoline) affect the compound’s bioactivity?

Methodological Answer:

- Substituent effects :

- Electron-withdrawing groups (e.g., –F) : Enhance binding to hydrophobic enzyme pockets (e.g., kinase targets) by increasing dipole interactions .

- Bulkier groups (e.g., –SO₂Ph) : Reduce solubility but improve metabolic stability (see Table 1).

- SAR strategies :

Q. Table 1: Impact of Substituents on Pharmacological Properties

| Substituent Position | LogP a | Solubility (µg/mL) | IC₅₀ (nM) |

|---|---|---|---|

| Quinoline-6-F | 2.8 | 12 | 45 |

| Quinoline-7-SO₂Ph | 3.5 | 3 | 120 |

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

- Dose-response analysis : Ensure activity is concentration-dependent (e.g., showed nonspecific luminescence inhibition at ≥3 µM, masking target effects ).

- Control experiments :

- Use knockout cell lines or siRNA to confirm target specificity.

- Compare with structurally analogous negative controls (e.g., urea derivatives lacking quinoline).

- Data normalization : Express activity relative to housekeeping genes/proteins to mitigate batch variability .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

Methodological Answer:

- Lipophilicity adjustment : Introduce polar groups (e.g., –OH, –OMe) to reduce LogP (target: 2–3) while retaining target affinity .

- Prodrug design : Mask urea with ester groups (hydrolyzed in vivo) to improve oral bioavailability.

- Formulation : Use nanocarriers (e.g., liposomes) for enhanced blood-brain barrier penetration in neurological studies .

Q. How do in vitro and in vivo efficacy results diverge, and how can this be addressed?

Methodological Answer:

- Common discrepancies :

- Validation steps :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.